molecular formula C2H3ClO2 B155816 Chloroacetic acid-2-13C CAS No. 1633-47-2

Chloroacetic acid-2-13C

Cat. No. B155816
CAS RN: 1633-47-2
M. Wt: 95.49 g/mol
InChI Key: FOCAUTSVDIKZOP-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloroacetic acid (CA), a chlorinated analog of acetic acid, is recognized for its higher toxicity compared to its counterparts such as acetic, dichloroacetic, or trichloroacetic acids. It is prevalently used in chemical industries and has been identified as a major disinfection by-product in drinking water. CA is known for its corrosive nature and its ability to induce severe tissue injuries, including damage to the nervous system, which can be fatal in mammals .

Synthesis Analysis

The synthesis of chloroacetic acid derivatives has been explored in various studies. For instance, chloroacetic acid has been used to promote a diastereoselective intramolecular cascade reaction of electron-deficient ynenones, resulting in the formation of 2,3,5-trisubstituted furans with a cyclopropyl substituent . Additionally, trichloroacetic acid, a related compound, has been utilized as a catalyst for the synthesis of various organic compounds, including 3,4-dihydropyrimidin-2-(1H)-ones, their corresponding thiones , coumarins, and 2,3-dihydroquinazolin-4(1H)-ones .

Molecular Structure Analysis

The molecular structure of chloroacetic acids has been studied using gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS). This methodology allows for the measurement of the

Scientific Research Applications

Environmental Monitoring and Remediation

  • Analysis of Herbicide Toxicity : Chlorinated acetic acids, like 2,4-Dichlorophenoxyacetic acid (2,4-D), have been extensively studied for their environmental impact, particularly in terms of toxicity and mutagenicity. These studies contribute to understanding the ecological risks associated with the use of chlorinated herbicides and inform remediation strategies to mitigate their effects on non-target species and water systems (Zuanazzi, Ghisi, & Oliveira, 2020).

  • Environmental Distribution of Trichloroacetic Acid : Research on trichloroacetic acid, a related chlorinated acetic acid, highlights its widespread distribution in the environment, including forest soils and aquatic systems. This research underscores the need for effective environmental monitoring and the development of strategies for reducing the release of chlorinated compounds into ecosystems (Mcculloch, 2002).

Clinical and Biomedical Research

  • Use of Stable Isotopes in Clinical Research : Stable isotopes, including 13C-labelled compounds, play a crucial role in clinical research by providing safe and non-invasive methods for studying metabolic pathways, diagnosing diseases, and investigating the pharmacokinetics of drugs. The use of 13C-labelled chloroacetic acid derivatives could potentially extend to these areas, offering insights into biochemical processes and therapeutic mechanisms (Halliday & Rennie, 1982).

  • Pharmacokinetic Models for Chlorinated Solvents : Physiologically based pharmacokinetic (PBPK) models for trichloroethylene and its metabolites, including trichloroacetic acid, illustrate the complex metabolism of chlorinated solvents in the body. Such models are instrumental in assessing health risks, understanding the mechanisms of action, and guiding therapeutic interventions for exposure to chlorinated compounds (Fisher, 2000).

Safety And Hazards

Chloroacetic acid-2-13C is classified as an extremely hazardous substance . It is toxic when ingested, inhaled, or absorbed through the skin . It is also combustible and corrosive . Safety precautions include avoiding contact with skin, eyes, or clothing, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

2-chloroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCAUTSVDIKZOP-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2](C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583924
Record name Chloro(2-~13~C)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloroacetic acid-2-13C

CAS RN

1633-47-2
Record name Chloro(2-~13~C)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1633-47-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.